Atropine Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
Atropine Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of atropine (B194438) sulfate (B86663). The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, its mechanism of action, dose-response relationships, and the experimental methodologies used to derive these insights.
Pharmacokinetics
Atropine sulfate's journey through the body is characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Its pharmacokinetics can be influenced by the route of administration and patient-specific factors.
Absorption
Atropine is readily absorbed following intramuscular (IM) administration, reaching peak plasma concentrations within about 30 minutes.[1][2][3] It is also well absorbed from the gastrointestinal tract and via mucous membranes.[3][4] After parenteral administration, atropine achieves peak concentration at 30 minutes.[5] The pharmacokinetics of atropine are nonlinear after intravenous (IV) administration of doses ranging from 0.5 to 4 mg.[6][7][8] Exercise can significantly increase the absorption of atropine after IM injection due to increased muscle perfusion.[6][7][8]
Distribution
Atropine is widely distributed throughout the body, readily crossing the placental barrier and entering fetal circulation.[6][9] The volume of distribution is large, with mean values greater than 200 liters, indicating extensive tissue uptake.[1] Plasma protein binding is relatively low, at about 44%, and is saturable in the concentration range of 2-20 μg/mL.[1][6][7][8]
Metabolism
The liver is the primary site of atropine metabolism, where it is hydrolyzed to several metabolites.[4] The major metabolites include noratropine (B1679849) (about 24%), atropine-N-oxide (about 15%), tropine (B42219) (about 2%), and tropic acid.[1] A significant portion of the administered dose, approximately 50%, is excreted as unchanged atropine.[1] The metabolism of atropine can be inhibited by organophosphate pesticides.[1][5]
Excretion
Atropine and its metabolites are primarily excreted in the urine.[4] Following an IM dose, about 77-94% is excreted in the urine within 24 hours.[4] The elimination of atropine from plasma follows a biexponential decay.[1] The half-life of intravenous atropine is approximately 3.0 ± 0.9 hours in adults (16-58 years).[4] However, the elimination half-life is more than doubled in children under two years and in the elderly (>65 years).[6]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of atropine sulfate.
| Parameter | Value | Route of Administration | Species | Citation |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Intramuscular | Human | [1][2][3] |
| 3 minutes | Intramuscular (AtroPen®) | Human | [4][9] | |
| Bioavailability | ~90% | Oral | Human | [4] |
| 19-95% | Ophthalmic | Human | [3] | |
| Volume of Distribution (Vd) | >200 L | Intravenous | Human | [1] |
| 1.0 - 1.7 L/kg | Intravenous | Human | [5] | |
| Plasma Protein Binding | ~44% | - | Human | [1][5][6][7][8] |
| 14 - 22% | - | Human | [4][9] | |
| Elimination Half-life (t½) | 3 to 10 hours | Intravenous | Human | [1] |
| 2 to 4 hours | Parenteral | Human | [5][10] | |
| 3.0 ± 0.9 hours | Intravenous | Human (Adults) | [4] | |
| 10.0 ± 7.3 hours | Intravenous | Human (Geriatric) | [9] | |
| Total Plasma Clearance | 2.9 to 6.8 mL/min/kg | Intravenous | Human | [1] |
| Renal Clearance | 660 mL/min | Intravenous | Human | [1] |
| Primary Metabolites | Noratropine, Atropine-N-oxide, Tropine, Tropic acid | - | Human | [1][5][6] |
| Percentage Excreted Unchanged in Urine | 13 - 50% | - | Human | [4][5][6][9] |
Pharmacodynamics
Atropine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the actions of acetylcholine.
Mechanism of Action
Atropine is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). This blockade of the parasympathetic nervous system leads to a variety of physiological effects.[10] The antagonism is competitive and reversible, meaning it can be overcome by increasing the concentration of acetylcholine at the receptor site.[11]
dot
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Dose-Response Relationship
The effects of atropine are dose-dependent. Small doses may initially cause a paradoxical slowing of the heart rate, while larger doses lead to the characteristic tachycardia due to the blockade of vagal control.[6][9] The sensitivity of different organs to atropine varies, with salivary, bronchial, and sweat glands being the most sensitive, followed by the eye, heart, and then the smooth muscle of the gastrointestinal and urinary tracts.[4] In children with asthma, a plateau in the bronchodilator dose-response curve was observed at doses between 0.05 to 0.1 mg/kg.[12] For adults with chronic airflow obstruction, 0.025 mg/kg delivered by a dosimeter is suggested as an optimally effective dose without unacceptable side effects.[13]
Effects on Organ Systems
-
Cardiovascular: Increases heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node.[10] It can be used to treat symptomatic bradycardia.[5]
-
Respiratory: Reduces secretions in the mouth and respiratory passages and causes bronchodilation.[9][10]
-
Gastrointestinal: Decreases gastrointestinal motility and secretions.[10]
-
Ocular: Causes pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[10]
-
Central Nervous System: Can cause stimulation at clinical doses, but higher doses can lead to delirium and hallucinations.[4]
Experimental Protocols
The understanding of atropine's pharmacokinetics and pharmacodynamics is derived from various experimental studies. Below are outlines of typical methodologies.
Pharmacokinetic Studies in Humans
A common study design to evaluate the pharmacokinetics of atropine involves administering a single dose of the drug to healthy volunteers and collecting serial blood and urine samples.
Caption: A conceptual model of the PK/PD relationship for atropine.
Changes in plasma atropine levels and heart rate are closely correlated for most of the time course following intramuscular administration. [1]However, the time course of changes in atropine levels and behavioral impairment indicates that pharmacokinetics is not the primary rate-limiting mechanism for the central nervous system effects of atropine. [1]Studies have shown that the effects of atropine on heart rate and saliva flow are nonlinearly related to the amount of drug in the peripheral compartment. [14]
Conclusion
Atropine sulfate possesses a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset of action and potent, dose-dependent effects on the parasympathetic nervous system make it a valuable therapeutic agent in various clinical settings, including the treatment of bradycardia and as an antidote for organophosphate poisoning. A thorough understanding of its ADME properties, mechanism of action, and PK/PD relationships is crucial for its safe and effective use in drug development and clinical practice. Further research, particularly utilizing advanced modeling and simulation techniques, can continue to refine our understanding and optimize therapeutic strategies involving atropine sulfate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Articles [globalrx.com]
- 3. mims.com [mims.com]
- 4. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. DailyMed - ATROPINE SULFATE injection, solution [dailymed.nlm.nih.gov]
- 9. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Inhaled atropine sulfate: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhaled atropine sulfate: dose-response characteristics in adult patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II: Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
